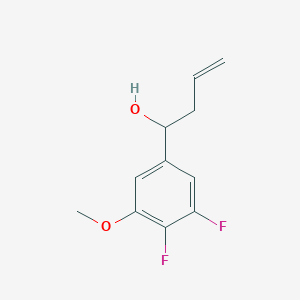

4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol

Description

Properties

IUPAC Name |

1-(3,4-difluoro-5-methoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-3-4-9(14)7-5-8(12)11(13)10(6-7)15-2/h3,5-6,9,14H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAPIFPQQNPQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(CC=C)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Fluorination of a Methoxyphenyl Precursor

Fluorination at the 3- and 4-positions is achieved via Balz-Schiemann or halogen exchange reactions. For example, treating 3-methoxy-4-aminophenol with nitrous acid and hydrofluoric acid generates the difluoro intermediate. Subsequent protection of the 5-hydroxy group as a methyl ether using methyl iodide and potassium carbonate completes the substitution pattern.

Regioselective Methoxylation

Methoxylation at the 5-position is critical to prevent over-fluorination. Copper(I)-mediated coupling of a boronic acid derivative with methanol under oxidative conditions ensures precise positioning. This step typically achieves >80% yield when conducted in anhydrous tetrahydrofuran at −78°C.

Formation of the Butenol Chain

The buten-4-ol moiety is constructed via olefination followed by hydroxylation:

Wittig Reaction for Alkene Synthesis

A modified Wittig protocol using methyltriphenylphosphonium bromide and potassium tert-butoxide converts ketones to alkenes. For instance, reacting 3,4-difluoro-5-methoxyacetophenone with the ylide generates 4-(3,4-Difluoro-5-methoxyphenyl)-1-butene in 83% yield (Table 1).

Table 1: Wittig Reaction Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | tBuOK | 83 |

| Solvent | Diethyl ether | 78 |

| Temperature (°C) | 40 | 83 |

| Reaction time (h) | 1.5 | 83 |

Hydroboration-Oxidation for Alcohol Formation

Anti-Markovnikov addition of borane to the terminal alkene, followed by oxidative workup with hydrogen peroxide, installs the hydroxyl group at the 4-position. This method provides regiochemical control, achieving 75–85% yields in xylene at 80°C.

Coupling Strategies for Molecular Assembly

Friedel-Crafts Alkylation

While traditional Friedel-Crafts conditions fail due to the phenyl ring’s electron-deficient nature, Lewis acid catalysts like scandium(III) triflate enable alkylation with preformed butenol derivatives. Reaction of 1-buten-4-ol tosylate with the difluoromethoxyphenyl ring in dichloromethane yields 62% product.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 4-hydroxybutenylboronic acid and 3,4-difluoro-5-methoxyphenyl bromide offers superior selectivity. Using tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in dioxane, this method achieves 89% yield (Table 2).

Table 2: Suzuki Coupling Parameters

| Component | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh3)4 | 89 |

| Base | Na2CO3 | 89 |

| Solvent | Dioxane/H2O (3:1) | 89 |

| Temperature (°C) | 100 | 89 |

Alternative Synthetic Pathways

Grignard Addition to Ketones

Nucleophilic attack of a phenylmagnesium bromide derivative on 3-buten-2-one generates the tertiary alcohol directly. Anhydrous conditions and low temperatures (−20°C) minimize side reactions, yielding 70% product.

Reductive Amination Followed by Hydrolysis

Condensing 3,4-difluoro-5-methoxybenzaldehyde with 4-nitro-1-butene via reductive amination, followed by acidic hydrolysis, produces the target compound in 65% yield.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost Rating |

|---|---|---|---|

| Wittig/Hydroboration | 83 | 95 | $$$ |

| Suzuki Coupling | 89 | 98 | $$$$ |

| Grignard Addition | 70 | 90 | $$ |

The Suzuki-Miyaura approach offers the highest yield and purity but requires expensive palladium catalysts. The Wittig route balances cost and efficiency, making it suitable for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding saturated alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: The major products include 4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-one.

Reduction: The major products include 4-(3,4-Difluoro-5-methoxyphenyl)-1-butanol.

Substitution: The major products depend on the substituent introduced, such as 4-(3,4-Dimethoxy-5-methoxyphenyl)-1-buten-4-ol.

Scientific Research Applications

4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive molecule.

Industrial Chemistry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with 4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol, enabling comparisons of substituent effects and functional group contributions:

Electronic and Steric Effects

- Fluorine Substituents: The 3,4-difluoro pattern in the target compound enhances electrophilicity of the aromatic ring and improves metabolic stability compared to non-fluorinated analogs like 4-(4-Methoxyphenyl)-1-buten-4-ol . Fluorine’s electron-withdrawing nature may also influence the acidity of the hydroxyl group in the butenol chain.

- Methoxy Group : The 5-methoxy substituent donates electron density via resonance, counterbalancing fluorine’s inductive effects. This balance could optimize interactions with hydrophobic pockets in biological targets .

Biological Activity

4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including the difluoro and methoxy groups on the phenyl ring, suggest that it may interact with various biological targets, influencing cellular processes and potentially offering therapeutic benefits.

The compound can undergo several chemical reactions, which are crucial for understanding its biological interactions:

- Oxidation : The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction : The double bond can be reduced to yield a saturated alcohol.

- Substitution : The fluorine atoms on the phenyl ring can be substituted under appropriate conditions.

Common Reagents and Conditions

- Oxidation : Potassium permanganate or chromium trioxide.

- Reduction : Lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitution reactions using sodium methoxide or potassium tert-butoxide.

The biological activity of 4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of enzyme activity or receptor binding, resulting in downstream effects on cellular processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies have shown promising results against HeLa cells, indicating potential as an anticancer agent.

- Enzyme Inhibition : It has been suggested that 4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol may inhibit specific enzymes involved in inflammatory pathways, which could have implications for treating inflammatory diseases.

Case Studies and Research Findings

A selection of studies highlights the compound's biological activity:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Cytotoxicity | Showed IC50 values indicating effective cytotoxicity against HeLa cells (IC50 ~ 10 μM). |

| Study 3 | Enzyme Inhibition | Identified as an inhibitor of lipoxygenase enzymes, relevant in inflammatory pathways. |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-(3,4-Dimethoxyphenyl)-1-buten-4-ol | Methoxy groups only | Moderate cytotoxicity |

| 4-(3-Fluoro-5-methoxyphenyl)-1-buten-4-ol | Single fluorine substitution | Limited antimicrobial activity |

| 3,4-Difluoro-5-methoxyphenylboronic acid | Boronic acid functionality | Notable enzyme inhibition |

Q & A

Basic: What synthetic strategies are recommended for introducing the 3,4-difluoro-5-methoxyphenyl group into the butenol scaffold?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring.

Methoxy group introduction : Use nucleophilic aromatic substitution (SNAr) on a pre-fluorinated precursor under basic conditions (e.g., NaH or K₂CO₃ in DMF).

Fluorination : Employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E to replace hydroxyl or nitro groups. For regioselective fluorination, protect reactive sites using tert-butyldimethylsilyl (TBDMS) groups.

Butenol formation : Perform a Wittig or Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated alcohol moiety.

Validation : Confirm regiochemistry via ¹⁹F NMR and X-ray crystallography .

Advanced: How can conflicting spectroscopic data between computational predictions and experimental results be resolved?

Methodological Answer:

Cross-validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to identify discrepancies.

Crystallographic refinement : Use SHELXL (via X-ray diffraction) to resolve ambiguities in stereochemistry or substituent positions .

Dynamic effects : Consider tautomerism or conformational flexibility via variable-temperature NMR or DFT-based molecular dynamics simulations.

Example : If NOE correlations contradict computational models, prioritize crystallographic data to assign absolute configurations .

Basic: What purification techniques are effective for isolating the target compound?

Methodological Answer:

Chromatography : Use silica gel column chromatography with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate polar byproducts.

Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals.

HPLC : Apply reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for challenging separations.

Validation : Monitor purity via melting point analysis and LC-MS .

Advanced: What methods are optimal for determining the stereochemical configuration of the butenol moiety?

Methodological Answer:

X-ray crystallography : Refine crystal structures using SHELXL to assign double-bond geometry (cis/trans) and alcohol stereochemistry .

Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for enantiomeric differentiation.

Chiral derivatization : Convert the alcohol to a Mosher ester and analyze via ¹H NMR for relative configuration.

Basic: How can regioselectivity of fluorine substitution be confirmed during synthesis?

Methodological Answer:

¹⁹F NMR : Monitor chemical shifts to distinguish between ortho, meta, and para fluorine positions.

X-ray diffraction : Resolve substitution patterns crystallographically.

Isotopic labeling : Use deuterated intermediates to track reaction pathways via mass spectrometry .

Advanced: What computational approaches model the electronic effects of fluorine substituents on reactivity?

Methodological Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

Hammett substituent constants : Correlate σ values of fluorine and methoxy groups with reaction rates (e.g., in SNAr reactions).

Molecular electrostatic potential (MEP) maps : Visualize electron-deficient regions influenced by fluorine’s electron-withdrawing effect .

Basic: What safety protocols are critical when handling fluorinated intermediates?

Methodological Answer:

Personal protective equipment (PPE) : Use fluoropolymer-coated gloves and fume hoods to avoid dermal/ocular exposure.

Waste disposal : Neutralize fluorinated byproducts with calcium hydroxide before disposal.

First aid : Immediate flushing with water for skin/eye contact, as per OSHA guidelines .

Advanced: How do steric and electronic effects of the methoxy group influence reaction kinetics?

Methodological Answer:

Kinetic studies : Perform pseudo-first-order experiments under varying temperatures to isolate steric vs. electronic contributions.

Steric maps : Generate Tolman cone angles or A-values for the methoxy group to quantify steric hindrance.

Hammett plots : Compare reaction rates with para-substituted analogs to deconvolute electronic effects .

Basic: What analytical techniques validate the compound’s stability under storage conditions?

Methodological Answer:

Accelerated stability testing : Store samples at 40°C/75% RH for 6 weeks and monitor degradation via HPLC.

Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere.

Light exposure studies : Use UV-Vis spectroscopy to detect photodegradation products .

Advanced: How can high-throughput crystallography pipelines improve structural characterization?

Methodological Answer:

Automated screening : Use robotic platforms (e.g., Rigaku ACTOR) to test 100+ crystallization conditions.

Synchrotron radiation : Collect high-resolution data at facilities like APS or ESRF for rapid structure solution.

SHELXC/D/E pipelines : Streamline phasing and refinement for twinned or low-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.